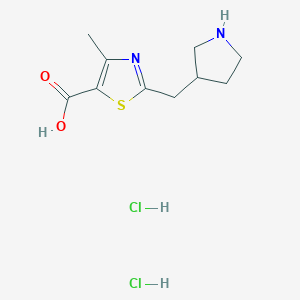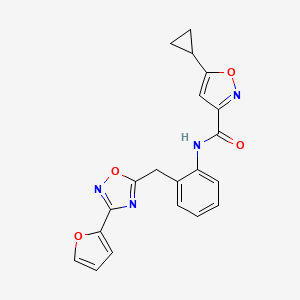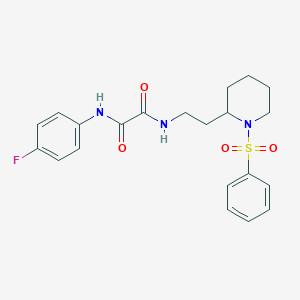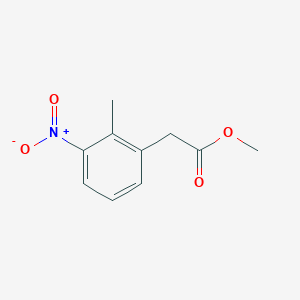
1-Bromo-4-phenylisoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives, which include 1-Bromo-4-phenylisoquinolin-3-amine, has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the condensation of primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C15H10BrFN2/c16-14-13-10 (7-4-8-11 (13)17)12 (15 (18)19-14)9-5-2-1-3-6-9/h1-8H, (H2,18,19) .Scientific Research Applications
Synthesis and Functionalization
1-Bromo-4-phenylisoquinolin-3-amine is involved in the synthesis of various complex compounds. For instance, it undergoes Suzuki coupling and Cadogan cyclization to produce fluorescent indazolo[3,2-a]isoquinolin-6-amines. These compounds are then further functionalized, indicating its utility in developing fluorescent molecules (Balog, Riedl & Hajos, 2013).
Cytotoxic Activity
This compound derivatives have been explored for their cytotoxic activity against various cancer cell lines. The synthesis of these derivatives, like 3-hydroxyquinolin-4(1H)-ones, demonstrates its potential in cancer research and drug development (Kadrić et al., 2014).
Enantioselective Synthesis
The compound also plays a role in enantioselective synthesis, such as in the creation of 3-arylquinazolin-4(3H)-ones. This process involves atroposelective bromination, showcasing its use in producing enantiomerically pure compounds, which is crucial in pharmaceutical synthesis (Diener et al., 2015).
Structural and Crystallographic Studies
The structural and crystal properties of derivatives of this compound have been examined. These studies provide insights into molecular interactions and stability, which are essential for understanding the properties of pharmaceutical compounds (Bai et al., 2012).
Synthesis of Biologically Active Compounds
Several studies have focused on synthesizing biologically active compounds using this compound. This includes the creation of quinazolinones and other derivatives, which are expected to possess interesting biological activities (El-Hashash, Azab & Morsy, 2016).
Application in Catalysis
This chemical is used in catalytic processes, such as in the synthesis of 4-bromo-1,2-dihydroisoquinolines. The catalytic reactions involving this compound highlight its importance in facilitating chemical transformations (He et al., 2016).
Fluorescence Studies
The compound's derivatives have been examined for their fluorescence properties. This research contributes to the development of new fluorescent materials for various applications, including sensing and imaging (Falck et al., 1962).
properties
IUPAC Name |
1-bromo-4-phenylisoquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2/c16-14-12-9-5-4-8-11(12)13(15(17)18-14)10-6-2-1-3-7-10/h1-9H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARMTFYJMWKZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2417564.png)
![N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride](/img/structure/B2417565.png)
![2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2417566.png)





![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)

![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2417584.png)
